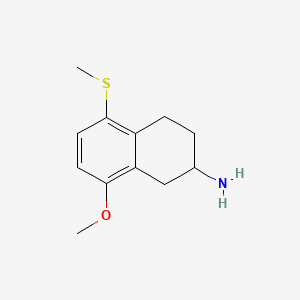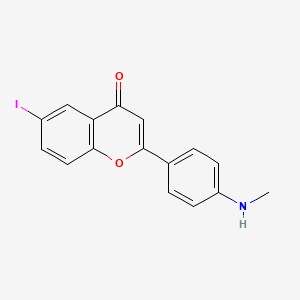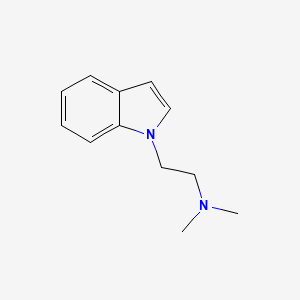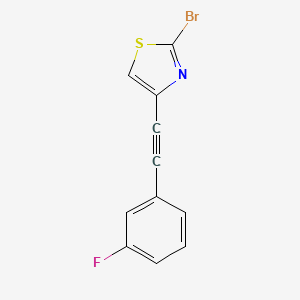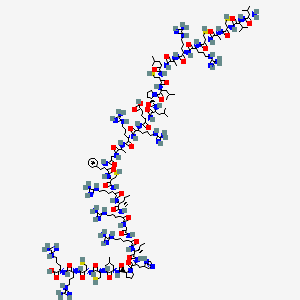![molecular formula C16H13N3 B3064139 N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine CAS No. 872872-12-3](/img/structure/B3064139.png)
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine is a compound known for its potent kinase inhibition activity, particularly against the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB). This compound has shown significant antiproliferative properties in various human tumor cell lines .
Preparation Methods
The synthesis of (2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine involves several steps. One common synthetic route includes the reaction of 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole with phenylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its kinase inhibition properties make it valuable in studying cell signaling pathways.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases, such as PDGFR and c-Abl. By competing with ATP, it prevents the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine is unique due to its potent kinase inhibition activity and broad antiproliferative effects. Similar compounds include:
3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine: Known for its similar kinase inhibition properties.
3-Pyridin-4-yl-2,4-dihydroindeno[1,2-c]pyrazole: Another compound with comparable biological activities.
These compounds share structural similarities but differ in their specific biological targets and activities.
Properties
CAS No. |
872872-12-3 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C16H13N3/c1-2-7-12(8-3-1)17-16-14-10-11-6-4-5-9-13(11)15(14)18-19-16/h1-9H,10H2,(H2,17,18,19) |
InChI Key |
HXUODZKNCJWKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


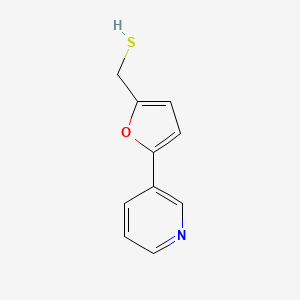

![Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-](/img/structure/B3064069.png)
